molecular formula C10H14F3NO3 B2696156 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097889-71-7

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No. B2696156
CAS RN: 2097889-71-7
M. Wt: 253.221
InChI Key: XNGHYEBJMGZNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as OTFP, and it has been synthesized through various methods.

Mechanism of Action

The mechanism of action of OTFP is not fully understood. However, it has been suggested that this compound may act as a nucleophile due to the presence of the carbonyl group. Additionally, the trifluoromethyl group may enhance the reactivity of the compound, making it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
OTFP has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound may have antibacterial activity. Additionally, OTFP has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

OTFP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique properties that make it useful in various applications, including organic synthesis and catalysis. However, one limitation of OTFP is that it has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the study of OTFP. One potential application of this compound is in the development of new drugs. Additionally, OTFP could be used in the development of new materials, including polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

OTFP can be synthesized through various methods, including the reaction between 3-bromo-1-(trifluoromethyl)pyrrolidine and oxalyl chloride in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is purified through column chromatography. Other methods include the reaction between 3-(trifluoromethyl)pyrrolidine and ethyl oxalyl chloride in the presence of a base.

Scientific Research Applications

OTFP has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including potential drug candidates. OTFP has also been used as a ligand in catalysis and as a reagent in organic synthesis. Additionally, OTFP has been used in the development of new materials, including polymers and nanoparticles.

properties

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)9(16)2-3-14(6-9)8(15)7-1-4-17-5-7/h7,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGHYEBJMGZNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.